BI-3663

Description

BenchChem offers high-quality BI-3663 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BI-3663 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

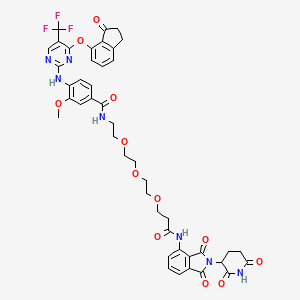

IUPAC Name |

N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTXLFJKQHYGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H42F3N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BI-3663: A Chemical Probe for Elucidating the Scaffolding Functions of Focal Adhesion Kinase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BI-3663, a potent and selective chemical probe designed to investigate the non-catalytic scaffolding functions of Focal Adhesion Kinase (FAK). By inducing the targeted degradation of FAK, BI-3663 offers a powerful tool to dissect the complex roles of this pivotal protein in cellular signaling, adhesion, migration, and disease progression.

Introduction to FAK: Beyond the Kinase Domain

Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways initiated by integrins and growth factor receptors.[1][2] FAK is critically involved in a multitude of cellular processes, including cell adhesion, spreading, migration, proliferation, and survival.[1][3] Dysregulation of FAK expression and activity is frequently observed in various cancers, where it is associated with tumor growth, angiogenesis, and metastasis.[2][4]

FAK's functionality extends beyond its catalytic kinase activity. It also serves as a crucial scaffolding protein, facilitating the assembly of multi-protein signaling complexes at focal adhesions.[5][6] This scaffolding function is essential for the proper localization and interaction of various signaling molecules, including Src, p130Cas, and paxillin.[3][7] Distinguishing the kinase-dependent and -independent (scaffolding) roles of FAK has been a significant challenge for researchers relying solely on traditional kinase inhibitors.[5]

BI-3663: A PROTAC Approach to Unraveling FAK's Scaffolding Role

BI-3663 is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC).[8][9] PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a specific target protein.[8][10] BI-3663 consists of three key components:

-

A ligand that binds to FAK (derived from the FAK inhibitor BI-4464).[9][11]

-

A ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)).[9][12]

-

A linker that connects the FAK-binding and E3 ligase-recruiting moieties.[9]

By simultaneously binding to both FAK and CRBN, BI-3663 brings them into close proximity, leading to the ubiquitination of FAK and its subsequent degradation by the proteasome.[8][13] This degradation-based mechanism effectively eliminates the entire FAK protein, thereby ablating both its kinase and scaffolding functions, providing a more definitive tool to study the consequences of FAK loss compared to kinase inhibition alone.[14]

Quantitative Data for BI-3663

The following tables summarize the key quantitative data for BI-3663, providing insights into its potency, selectivity, and degradation efficiency.

Table 1: Binding Affinity and Kinase Inhibition

| Parameter | Target | Value | Reference |

| IC50 | PTK2/FAK | 18 nM | [9][12] |

| Binary Affinity (to PTK2) | PTK2 | 18 nM | [8] |

| Binary Affinity (to CRBN) | CRBN | 877 nM | [8] |

Table 2: Cellular Degradation Potency and Efficacy

| Cell Line | Cancer Type | DC50 | Dmax | Reference |

| A549 | Lung Adenocarcinoma | 25 nM | >80% | [8] |

| A549 | Lung Adenocarcinoma | 27 nM | 95% | [11][15] |

| Hep3B2.1-7 | Hepatocellular Carcinoma | pDC50 = 7.6 | - | [9][12] |

| Various HCC Lines (11 total) | Hepatocellular Carcinoma | Median DC50 = 30 nM | >80% | [13][15] |

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved. pDC50: The negative logarithm of the DC50 value.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the FAK signaling pathway and the mechanism of action of BI-3663.

Caption: FAK signaling pathway highlighting kinase and scaffolding roles.

Caption: Mechanism of action of BI-3663 mediated FAK degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize BI-3663.

1. Western Blotting for FAK Degradation

-

Objective: To quantify the reduction in FAK protein levels following treatment with BI-3663.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A549) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of BI-3663 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FAK (e.g., rabbit anti-FAK) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize FAK protein levels to a loading control (e.g., GAPDH or β-actin).

-

2. NanoBRET™ Ternary Complex Formation Assay

-

Objective: To measure the formation of the FAK-BI-3663-CRBN ternary complex in live cells.

-

Methodology:

-

Cell Line Engineering: Co-express FAK fused to a NanoLuc® luciferase (energy donor) and CRBN fused to a HaloTag® (energy acceptor) in a suitable cell line (e.g., HEK293).

-

Labeling: Label the HaloTag®-CRBN fusion protein with a cell-permeable fluorescent HaloTag® ligand.

-

Treatment: Treat the cells with varying concentrations of BI-3663.

-

BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. An increase in the BRET signal indicates the proximity of FAK and CRBN, confirming the formation of the ternary complex.

-

Data Analysis: Plot the BRET ratio against the BI-3663 concentration to determine the potency of ternary complex formation.

-

3. Cellular Thermal Shift Assay (CETSA®)

-

Objective: To confirm the engagement of BI-3663 with FAK in a cellular context.

-

Methodology:

-

Cell Treatment: Treat intact cells with BI-3663 or a vehicle control.

-

Thermal Challenge: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble FAK remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: The binding of BI-3663 to FAK is expected to stabilize the protein, resulting in a shift of its melting curve to a higher temperature.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing a PROTAC like BI-3663.

Caption: A typical experimental workflow for PROTAC characterization.

Conclusion

BI-3663 is a highly valuable chemical probe for dissecting the scaffolding functions of FAK. Its ability to induce potent and selective degradation of FAK provides a clear advantage over traditional kinase inhibitors, enabling a more precise understanding of FAK's diverse roles in health and disease. This guide provides the essential data, protocols, and conceptual framework to empower researchers in their investigations into FAK biology and the development of novel therapeutic strategies.

References

- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. selvita.com [selvita.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. pelagobio.com [pelagobio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 9. biorxiv.org [biorxiv.org]

- 10. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BI-4464 - Nordic Biosite [nordicbiosite.com]

- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Cereblon in BI-3663-Mediated PTK2 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth examination of the mechanism of action of BI-3663, a selective PROTAC degrader of Protein Tyrosine Kinase 2 (PTK2), with a core focus on the indispensable role of the E3 ligase substrate receptor, Cereblon (CRBN).

BI-3663 is a heterobifunctional molecule composed of a ligand that binds to PTK2 and a ligand that recruits the CRL4CRBN E3 ubiquitin ligase complex.[1] This guide will dissect the intricate process of BI-3663-mediated PTK2 degradation, presenting key quantitative data, detailed experimental protocols to probe this interaction, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of BI-3663 Activity

The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for its target protein and the E3 ligase are also critical parameters.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| PTK2 Degradation | |||

| DC50 | 25 nM | A549 cells (18h treatment) | [1] |

| Dmax | 95% ± 4% | A549 cells (18h treatment) | [1] |

| Median DC50 | 30 nM | Panel of eleven HCC cell lines | [2] |

| Dmax | >80% | Panel of eleven HCC cell lines | [2] |

| pDC50 | 7.6 ± 0.1 | A549 cells (18h treatment) | [1] |

| pDC50 | 7.9 | Hep3B2.1-7 cells (18h treatment) | [3][4] |

| Binding Affinity | |||

| PTK2 (BI-3663) | 18 nM (IC50) | Biochemical assay | [3][4] |

| CRBN (BI-3663) | 877 nM | Biochemical assay | [1] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of BI-3663, a series of experiments are conducted to demonstrate the formation of the ternary complex, the subsequent ubiquitination of PTK2, and its degradation, leading to the modulation of downstream signaling.

BI-3663 Mechanism of Action

The following diagram illustrates the catalytic cycle of BI-3663-mediated PTK2 degradation, highlighting the central role of the CRL4CRBN E3 ligase complex.

Caption: Catalytic cycle of BI-3663 mediated PTK2 degradation.

PTK2 Downstream Signaling Pathway

Degradation of PTK2 by BI-3663 is expected to impact multiple downstream signaling pathways involved in cell survival, proliferation, and migration.

References

The PROTAC Advantage: A Paradigm Shift in Targeting Focal Adhesion Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) has long been a compelling target in oncology due to its pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] Traditional therapeutic strategies have centered on the development of small molecule inhibitors that target the kinase activity of FAK. However, the clinical efficacy of these inhibitors has been modest, in part due to the kinase-independent scaffolding functions of FAK that are left unaddressed.[3][4] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to drug discovery, offering a mechanism to induce the degradation of target proteins rather than merely inhibiting their enzymatic function.[5][6] This guide explores the distinct advantages of employing PROTAC technology to target FAK, providing a comprehensive overview of the underlying biology, quantitative data on current FAK degraders, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction: The Limitations of Traditional FAK Inhibition

Focal Adhesion Kinase is a non-receptor tyrosine kinase that is overexpressed and activated in a multitude of human cancers.[2][7] Its functions are twofold:

-

Kinase-Dependent Activity: FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases. The resulting FAK/Src complex phosphorylates a host of downstream substrates, activating signaling cascades that promote cell motility, proliferation, and survival.[8][9]

-

Kinase-Independent Scaffolding Function: FAK also acts as a scaffold, mediating protein-protein interactions that are crucial for the structural integrity of focal adhesions and the regulation of signaling pathways, independent of its catalytic activity.[3][10]

Conventional FAK inhibitors are designed to compete with ATP for binding to the kinase domain, thereby blocking the kinase-dependent signaling pathways.[11] While effective at inhibiting FAK phosphorylation, these inhibitors fail to disrupt the scaffolding functions of the FAK protein.[4] This incomplete targeting of FAK's oncogenic roles is a key factor contributing to their limited success in clinical trials.[3]

The PROTAC Approach: Hijacking the Cell's Disposal System

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (in this case, FAK), a linker, and a ligand that recruits an E3 ubiquitin ligase.[][13] This tripartite composition allows the PROTAC to bring FAK into close proximity with the E3 ligase, leading to the ubiquitination of FAK and its subsequent degradation by the 26S proteasome.[6]

The PROTAC Advantage for FAK:

-

Complete Target Ablation: Unlike inhibitors, PROTACs lead to the degradation of the entire FAK protein, thereby ablating both its kinase-dependent and kinase-independent scaffolding functions. This comprehensive targeting is expected to result in a more profound and durable therapeutic effect.

-

Event-Driven Catalytic Action: PROTACs act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple FAK protein molecules.[5] This allows for potent activity at substoichiometric concentrations.

-

Overcoming Resistance: By degrading the target protein, PROTACs can potentially overcome resistance mechanisms associated with mutations in the kinase domain that prevent inhibitor binding.[]

-

Improved Selectivity: PROTACs can exhibit improved selectivity compared to their parent inhibitors, as the formation of a stable ternary complex (FAK-PROTAC-E3 ligase) is required for degradation.[5]

Quantitative Analysis of FAK-Targeting PROTACs

Several potent and selective FAK PROTACs have been developed. The following tables summarize key quantitative data for some of the most well-characterized FAK degraders.

| PROTAC | FAK Ligand | E3 Ligase Ligand | DC50 | Cell Line | Dmax | Reference |

| FC-11 | PF562271 | CRBN | 0.08 nM | PA-1 | >90% | [14][15] |

| 0.4 nM | Primary Germ Cells | >90% | [14] | |||

| 1.3 nM | Primary Sertoli Cells | >90% | [14] | |||

| 310 pM | TM3 | Not Reported | [15] | |||

| 330 pM | MDA-MB-436 | Not Reported | [15] | |||

| 370 pM | LNCaP | Not Reported | [15] | |||

| 40 pM | Ramos | Not Reported | [15] | |||

| Compound 16b | Defactinib derivative | Lenalidomide analog (CRBN) | 6.16 ± 1.13 nM | A549 | Not Reported | [16] |

| PROTAC-3 | Defactinib | VHL | 3.0 nM | PC3 | Not Reported | [11] |

| BSJ-04-146 | BSJ-04-175 | VHL | Not Reported | Not Reported | >90% | [17] |

| GSK215 | VS-4718 | VHL | 1.3 nM | A549 | >90% | [18] |

| PROTAC A13 | PF-562271 derivative | Pomalidomide (CRBN) | ~10 nM | A549 | 85% | [11] |

| PROTACFAKdegrader 2 | IN10018 | Not Specified | 27.72 nM (total FAK) | 4T1, MDA-MB-231, MDA-MB-468, MDA-MB-435 | Not Reported | [19] |

| 60.1 nM (p-FAK) | [19] |

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Signaling Pathways and Experimental Workflows

FAK Signaling Pathways

The following diagram illustrates the central role of FAK in integrin-mediated signaling and its downstream effectors.

Caption: FAK signaling cascade initiated by ECM engagement.

PROTAC Mechanism of Action Workflow

The following diagram illustrates the catalytic cycle of a FAK-targeting PROTAC.

Caption: Catalytic cycle of FAK degradation by a PROTAC.

Experimental Workflow: Western Blot for FAK Degradation

The following diagram outlines the key steps in assessing FAK protein degradation via Western blotting.

Caption: Workflow for Western blot analysis of FAK degradation.

Detailed Experimental Protocols

Cell Culture and PROTAC Treatment

-

Cell Lines: A549 (human lung carcinoma), OVCAR3 (human ovarian carcinoma), PC3 (human prostate cancer), or other relevant cell lines.

-

Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

PROTAC Preparation: Dissolve FAK PROTAC in DMSO to prepare a 10 mM stock solution. Further dilute the stock solution in culture medium to the desired final concentrations immediately before use.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the indicated concentrations of the FAK PROTAC or vehicle (DMSO). Incubate for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Scrape the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatants and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membranes with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membranes with primary antibodies against FAK, phospho-FAK (Y397), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing with TBST, incubate the membranes with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the FAK and p-FAK band intensities to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Seed cells in 6-well plates and grow them to confluency.

-

Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µl pipette tip.

-

Treatment and Imaging: Wash the cells with PBS to remove detached cells and replace the medium with fresh medium containing the FAK PROTAC or vehicle. Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. Compare the migration rate of PROTAC-treated cells to that of vehicle-treated cells.

Cell Invasion Assay (Transwell Assay)

-

Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.

-

Cell Seeding: Suspend cells in serum-free medium containing the FAK PROTAC or vehicle and seed them into the upper chamber of the transwell.

-

Invasion Stimulation: Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plates for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Analysis: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

Conclusion and Future Directions

The development of FAK-targeting PROTACs represents a significant advancement in the pursuit of effective therapies against FAK-driven cancers. By inducing the degradation of the FAK protein, these molecules overcome the limitations of traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of FAK.[3][16] The impressive potency and distinct mechanism of action of FAK PROTACs, as evidenced by the presented data, underscore their therapeutic potential.

Future research in this area will likely focus on:

-

Optimizing Pharmacokinetics: Improving the drug-like properties of FAK PROTACs to enhance their oral bioavailability and in vivo stability.

-

Exploring Combination Therapies: Investigating the synergistic effects of FAK PROTACs with other anticancer agents, such as chemotherapy or immunotherapy.

-

Expanding the Target Scope: Applying the PROTAC strategy to other challenging targets within the focal adhesion signaling network.

-

Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to FAK PROTACs to inform the development of next-generation degraders.

References

- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 2. Targeting focal adhesion kinase (FAK) for cancer therapy: FAK inhibitors, FAK-based dual-target inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]

- 4. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 10. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FAK PROTAC FC-11 | FAK degrader | Probechem Biochemicals [probechem.com]

- 16. Cutting-Edge FAK-targeting PROTACs: design, synthesis, and biological evaluation [jcps.bjmu.edu.cn]

- 17. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. PROTAC FAK degrader 2_TargetMol [targetmol.com]

Exploring the Kinase-Independent Functions of FAK with BI-3663: An In-depth Technical Guide

Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cellular processes such as cell survival, proliferation, migration, and invasion.[1][2] Its overexpression and activation are frequently observed in various cancers, making it a compelling therapeutic target.[3][4] FAK's cellular functions are twofold: it possesses both kinase-dependent enzymatic activity and a kinase-independent scaffolding function.[1] The scaffolding function of FAK is mediated through its distinct protein domains, including the N-terminal FERM domain, the C-terminal Focal Adhesion Targeting (FAT) domain, and proline-rich regions, which facilitate numerous protein-protein interactions.[1][5]

Traditional therapeutic strategies have predominantly focused on the development of small molecule inhibitors that target the kinase activity of FAK. However, these inhibitors have shown limited efficacy in clinical trials, potentially because they do not address the crucial scaffolding functions of the FAK protein.[6] The FAK scaffold orchestrates the assembly of signaling complexes by interacting with proteins such as Src, paxillin, and p130Cas, thereby regulating downstream signaling pathways independent of its catalytic activity.[2][5]

To overcome the limitations of kinase inhibitors and to enable a more comprehensive understanding of FAK's roles, novel therapeutic modalities are required. Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking approach to target proteins for degradation. BI-3663 is a highly selective and potent PROTAC that targets FAK for degradation by hijacking the Cereblon E3 ubiquitin ligase.[3][4][7][8] By inducing the degradation of the entire FAK protein, BI-3663 allows for the investigation of both its kinase-dependent and kinase-independent functions. This technical guide provides an in-depth overview of the use of BI-3663 as a tool to explore the non-catalytic roles of FAK, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Data Presentation

Quantitative Analysis of BI-3663 Activity

BI-3663 is a potent degrader of FAK with a median DC50 (concentration required to degrade 50% of the protein) of 30 nM across various cancer cell lines.[3][4][7] It also exhibits inhibitory activity against the FAK kinase with an IC50 of 18 nM.[3][4][7] The following tables summarize the quantitative data for BI-3663 and compare its effects with those of FAK kinase inhibitors.

| Compound | Target | Assay | IC50 (nM) | Cell Lines | Reference |

| BI-3663 | FAK | Kinase Inhibition | 18 | N/A | [3][4][7] |

| BI-4464 | FAK | Kinase Inhibition | - | N/A | [8] |

| Defactinib (VS-6063) | FAK | Kinase Inhibition | - | Various | [6] |

| PF-573228 | FAK | Kinase Inhibition | - | Various | [6] |

Table 1: Kinase Inhibitory Activity of BI-3663 and Other FAK Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of BI-3663 and other commonly used FAK kinase inhibitors.

| Compound | Target | Assay | DC50 (nM) | pDC50 | Cell Lines | Reference |

| BI-3663 | FAK | Degradation | 30 (median) | 7.45 (mean) | 11 HCC cell lines | [3] |

| BI-3663 | FAK | Degradation | - | 7.6 | Hep3B2.1-7 | [3][7] |

| BI-3663 | FAK | Degradation | - | 7.9 | A549 | [3][7] |

| PROTAC-3 | FAK | Degradation | 3.0 | - | PC3 | [8] |

Table 2: FAK Degradation Potency of BI-3663 and Other PROTACs. This table presents the degradation efficiency of BI-3663 and another FAK-targeting PROTAC, PROTAC-3. pDC50 is the negative logarithm of the DC50 value.

| Cell Line | Treatment | Effect on Cell Viability (3D Spheroid) | Effect on Downstream Signaling (pAKT) | Reference |

| PATU-8988T | BI-3663 (100 nM) | Modest degradation, limited activity | Limited | [6] |

| PATU-8988T | PROTAC-3 (100 nM) | FAK degradation | Diminished | [6] |

| PATU-8988T, MDA-MB-231 | FAK Inhibitors (VS-4718, Defactinib, PF-573228) | Significant loss of viability | - | [6] |

| PATU-8988T, MDA-MB-231 | FAK PROTACs (BI-3663, PROTAC-3) | Improved impact on cell viability compared to inhibitors | - | [6] |

Table 3: Functional Comparison of BI-3663 and FAK Kinase Inhibitors. This table highlights the differential effects of FAK degradation versus kinase inhibition on cell viability in 3D culture models and downstream signaling.

Experimental Protocols

Western Blotting for FAK Degradation

This protocol details the steps to assess the degradation of FAK in cultured cells following treatment with BI-3663.

Materials:

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

BI-3663 (and/or FAK kinase inhibitor as a control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-FAK, anti-pFAK (Tyr397), anti-paxillin, anti-p130Cas, anti-Src, anti-pAKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of BI-3663 (e.g., 1 nM to 10 µM) or a FAK kinase inhibitor for the desired time (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5-10 minutes and load them onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9][10][11][12]

Co-Immunoprecipitation (Co-IP) to Analyze FAK's Scaffolding Interactions

This protocol is designed to investigate the effect of BI-3663 on the interaction of FAK with its binding partners.

Materials:

-

Treated and control cell lysates (prepared as for Western blotting)

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-FAK)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli buffer

Procedure:

-

Lysate Preparation: Prepare cell lysates from BI-3663-treated and control cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with the anti-FAK antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the proteins from the beads using elution buffer or by boiling in Laemmli buffer. Analyze the eluted proteins by Western blotting using antibodies against known FAK interaction partners (e.g., Src, paxillin, p130Cas).[13][14]

Transwell Cell Migration and Invasion Assay

This assay is used to assess the impact of FAK degradation by BI-3663 on the migratory and invasive potential of cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for migration and invasion, respectively)

-

24-well plates

-

Serum-free cell culture medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

BI-3663

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Preparation and Treatment: Pre-treat cells with BI-3663 or a kinase inhibitor for a specified time.

-

Assay Setup: Rehydrate the Transwell inserts. For invasion assays, coat the inserts with Matrigel. Seed the pre-treated cells in serum-free medium in the upper chamber of the inserts. Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plates for a period that allows for cell migration/invasion (typically 16-48 hours).

-

Removal of Non-migrated/invaded Cells: Carefully remove the cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.

-

Quantification: Count the stained cells in several random fields of view under a microscope.[15][16][17][18]

Proximity Ligation Assay (PLA) for In Situ Visualization of FAK Interactions

PLA is a powerful technique to visualize protein-protein interactions within fixed cells. This protocol can be adapted to study the effect of BI-3663 on the proximity of FAK to its binding partners.

Materials:

-

Cells grown on coverslips

-

BI-3663

-

Fixation and permeabilization buffers

-

Primary antibodies against FAK and an interaction partner (from different species)

-

PLA probes (secondary antibodies conjugated to oligonucleotides)

-

Ligation and amplification reagents (commercial kits available)

-

Fluorescently labeled oligonucleotides

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture, Treatment, and Fixation: Grow cells on coverslips, treat with BI-3663 or control, and then fix and permeabilize the cells.

-

Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies targeting FAK and its interaction partner.

-

PLA Probe Incubation: Incubate with PLA probes that bind to the primary antibodies.

-

Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

-

Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a fluorescent spot at the site of the protein-protein interaction.

-

Imaging and Analysis: Visualize the PLA signals using a fluorescence microscope. The number of spots per cell can be quantified to measure the extent of the protein-protein interaction.[19][20][21][22][23]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Conclusion

The development of potent and selective FAK degraders like BI-3663 has opened up new avenues for dissecting the complex biology of FAK. By inducing the degradation of the entire FAK protein, BI-3663 overcomes the limitations of traditional kinase inhibitors, which only target the catalytic function of the protein. This allows for a more comprehensive investigation of FAK's kinase-independent scaffolding roles in various cellular processes. The data and protocols presented in this technical guide provide a framework for researchers to utilize BI-3663 as a powerful chemical tool to unravel the multifaceted functions of FAK in normal physiology and in diseases such as cancer. The ability to distinguish between the kinase-dependent and -independent functions of FAK is crucial for the development of more effective therapeutic strategies targeting this important oncoprotein.

References

- 1. researchgate.net [researchgate.net]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. origene.com [origene.com]

- 12. ptglab.com [ptglab.com]

- 13. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry [ouci.dntb.gov.ua]

- 15. pharm.ucsf.edu [pharm.ucsf.edu]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clyte.tech [clyte.tech]

- 18. snapcyte.com [snapcyte.com]

- 19. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]

- 23. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: BI-3663 for In Vitro Studies in A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

BI-3663 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK).[1][2][3] PTK2/FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival.[2] Its overexpression is linked to the progression of various cancers.[2] BI-3663 functions by hijacking the cell's natural protein disposal system. It is a hetero-bifunctional molecule composed of a ligand that binds to PTK2 (BI-4464) and another ligand (Pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via a linker.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of PTK2. These application notes provide detailed protocols for utilizing BI-3663 in A549 human lung carcinoma cells.

Mechanism of Action

BI-3663 operates through the PROTAC mechanism to induce targeted protein degradation. The molecule forms a ternary complex, bringing together the target protein (PTK2) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the PTK2 protein. The polyubiquitinated PTK2 is then recognized and degraded by the 26S proteasome. This event-driven, sub-stoichiometric mechanism allows a single molecule of BI-3663 to trigger the degradation of multiple PTK2 protein molecules.[3]

Data Presentation: BI-3663 Activity in A549 Cells

The following table summarizes the key quantitative metrics for BI-3663's activity in A549 lung cancer cells.

| Parameter | Value | Description | Reference |

| PTK2 Degradation (DC₅₀) | 25 - 27 nM | The half-maximal degradation concentration; the concentration of BI-3663 required to degrade 50% of PTK2 protein. | [3][4] |

| PTK2 Degradation (pDC₅₀) | 7.6 | The negative logarithm of the molar DC₅₀ value. | [3] |

| Max Degradation (Dₘₐₓ) | 95% | The maximum percentage of PTK2 degradation observed at saturating concentrations of BI-3663 after 18 hours. | [4] |

| PTK2 Inhibition (IC₅₀) | 18 nM | The half-maximal inhibitory concentration; the concentration of BI-3663 required to inhibit 50% of PTK2 kinase activity. | [1][2][4] |

Experimental Protocols

A549 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing A549 cells to ensure they are healthy and suitable for experimentation.

-

Materials:

-

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-12 mL of fresh medium.

-

Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂. The typical population doubling time is approximately 22-24 hours.[5][6]

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[5]

-

Neutralize the trypsin by adding 8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the pellet and plate cells at a split ratio of 1:4 to 1:9 into new flasks containing fresh medium.[5]

-

Renew the culture medium every 2-3 days.

-

-

BI-3663 Treatment of A549 Cells

This protocol describes the preparation and application of BI-3663 to cultured A549 cells.

-

Materials:

-

BI-3663 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cultured A549 cells in multi-well plates

-

Complete growth medium

-

-

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of BI-3663 in DMSO. Aliquot and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed A549 cells into multi-well plates (e.g., 6-well for Western Blot, 96-well for viability assays) at a density that will ensure they are in the exponential growth phase and approximately 60-70% confluent at the time of treatment.

-

Drug Dilution: On the day of the experiment, thaw an aliquot of the BI-3663 stock solution. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of BI-3663 or a vehicle control (medium with the same percentage of DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 18 hours for degradation studies).[3][4]

-

Western Blotting for PTK2 Degradation

This protocol is used to quantify the reduction in PTK2 protein levels following BI-3663 treatment.

-

Materials:

-

BI-3663 treated A549 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PTK2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Protocol:

-

Cell Lysis: After treatment, place the plate on ice, wash cells with cold PBS, and add 100-200 µL of cold RIPA buffer to each well (for a 6-well plate). Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary anti-PTK2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

Analysis: Quantify band intensities using densitometry software. Normalize PTK2 levels to the loading control and express them as a percentage of the vehicle-treated control.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of BI-3663 on the metabolic activity and viability of A549 cells.

-

Materials:

-

A549 cells seeded in a 96-well plate

-

BI-3663 dilutions in complete medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seeding and Treatment: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach overnight. Treat the cells with a range of BI-3663 concentrations for the desired duration (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Experimental Workflow Visualization

References

Application Notes and Protocols: Determining the Optimal Concentration of BI-3663 for PTK2 Degradation in Hepatocellular Carcinoma (HCC) Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers, including hepatocellular carcinoma (HCC)[1][2][3][4]. Its overexpression is correlated with poor patient survival, making it a compelling therapeutic target[1][2][5]. BI-3663 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of PTK2[1][6]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein[1][7]. BI-3663 utilizes the Cereblon (CRBN) E3 ligase to mediate the degradation of PTK2[1][3][6]. These application notes provide a comprehensive guide for determining the optimal concentration of BI-3663 for PTK2 degradation in HCC cell lines.

Mechanism of Action of BI-3663

BI-3663 functions by forming a ternary complex between PTK2 and the CRL4-CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of PTK2, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of multiple PTK2 molecules by a single BI-3663 molecule.

Caption: Mechanism of BI-3663 induced PTK2 degradation.

Data Presentation: BI-3663 Activity in HCC Cell Lines

BI-3663 has been shown to be a potent degrader of PTK2 across a panel of eleven HCC cell lines, with a median half-maximal degradation concentration (DC50) of 30 nM[1][2][8][9]. The table below summarizes the reported degradation potency (pDC50) in various HCC cell lines. The pDC50 is the negative logarithm of the DC50 value.

| Cell Line | pDC50 | Reference |

| Mean (11 HCC lines) | 7.45 | [3] |

| Hep3B2.1-7 | 7.6 | [3][6] |

| A549 (Lung Cancer) | 7.9 | [3][6] |

Note: A higher pDC50 value indicates greater potency.

Experimental Protocols

Protocol 1: Determination of Optimal BI-3663 Concentration for PTK2 Degradation

This protocol outlines the steps to determine the optimal concentration of BI-3663 for inducing PTK2 degradation in a specific HCC cell line.

Materials:

-

HCC cell line of interest (e.g., HepG2, Huh7, Hep3B)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

BI-3663 (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well or 12-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Materials for Western Blotting (see Protocol 2)

Procedure:

-

Cell Seeding: Seed the HCC cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.

-

Preparation of BI-3663 Dilutions: Prepare a serial dilution of BI-3663 in complete cell culture medium. A suggested concentration range is 0.1 nM to 10 µM (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest BI-3663 concentration.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of BI-3663 or the vehicle control.

-

Incubation: Incubate the cells for a fixed time point. A 24-hour incubation period is a common starting point.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot Analysis: Analyze the degradation of PTK2 by Western blotting as described in Protocol 2.

Caption: Workflow for determining optimal BI-3663 concentration.

Protocol 2: Western Blotting for PTK2 Detection

This protocol describes the Western blot procedure to quantify the levels of PTK2 following treatment with BI-3663[10][11].

Materials:

-

Protein lysates from Protocol 1

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PTK2 (e.g., from Thermo Fisher Scientific, CF506182)[12]

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against PTK2 diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

-

Densitometry: Quantify the band intensities using image analysis software. Normalize the PTK2 band intensity to the corresponding loading control band intensity.

PTK2 Signaling Pathway in HCC

PTK2 is a critical mediator of multiple signaling pathways that are implicated in HCC progression, including cell proliferation, survival, migration, and invasion[4][13][14][15]. It integrates signals from integrins and growth factor receptors to activate downstream pathways such as PI3K/AKT and MAPK.

Caption: Simplified PTK2 signaling pathway in HCC.

Conclusion

BI-3663 is a valuable research tool for studying the biological functions of PTK2 in HCC. The provided protocols offer a framework for researchers to determine the optimal concentration of BI-3663 for effective PTK2 degradation in their specific HCC cell line models. This will enable further investigation into the therapeutic potential of targeting PTK2 in hepatocellular carcinoma.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Focal Adhesion Kinase: Insight into Molecular Roles and Functions in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of proline-rich tyrosine kinase2 (Pyk2) on hepatocellular carcinoma progression and recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. ptglab.com [ptglab.com]

- 12. PTK2 Monoclonal Antibody (OTI4G7) (CF506182) [thermofisher.com]

- 13. PTK2 promotes cancer stem cell traits in hepatocellular carcinoma by activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

Application Notes and Protocols for In Vivo Studies with BI-3663

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of BI-3663, a potent and selective Proteolysis Targeting Chimera (PROTAC) for Focal Adhesion Kinase (FAK).

Introduction to BI-3663

BI-3663 is a highly selective PROTAC that induces the degradation of FAK, a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.[1][2] It functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag FAK for proteasomal degradation.[1][3] This targeted protein degradation offers a powerful tool to study the therapeutic potential of FAK ablation in various disease models, particularly in oncology.

Physicochemical and In Vitro Activity Data

A clear understanding of the physicochemical properties and in vitro potency of BI-3663 is essential for designing robust in vivo experiments.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₄₂F₃N₇O₁₂ | MedChemExpress |

| Molecular Weight | 917.84 g/mol | MedChemExpress |

| PTK2/FAK IC₅₀ | 18 nM | [3] |

| PTK2/FAK DC₅₀ | 30 nM | [3] |

| In Vitro Degradation | Potently degrades PTK2 in various cell lines, including Hep3B2.1-7 and A549 cells. | [3] |

Solubility and Storage

Proper handling and storage of BI-3663 are critical to maintain its stability and activity.

| Condition | Instructions | Reference |

| Powder Storage | Store at -20°C for up to 3 years or 4°C for up to 2 years. | MedChemExpress |

| Stock Solution (in DMSO) | Store in aliquots at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. | MedChemExpress |

| Solubility in DMSO | Up to 300 mg/mL (requires sonication). | MedChemExpress |

| In Vivo Formulation Solubility | ≥ 7.5 mg/mL in the recommended vehicle. | [4] |

In Vivo Study Preparation: Formulation and Administration

While specific in vivo dosage information for BI-3663 is not publicly available in the reviewed literature, a standard formulation for this compound has been published. Pharmacokinetic (PK) and maximum tolerated dose (MTD) studies have been performed in mice, indicating its suitability for in vivo use.[5] Researchers should perform dose-ranging studies to determine the optimal and safe dosage for their specific animal model and experimental goals.

Recommended Vehicle Formulation

For in vivo administration, a common vehicle for PROTACs with similar physicochemical properties is a multi-component system designed to enhance solubility and bioavailability.

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline (0.9% NaCl) | 45% |

This formulation has been shown to achieve a BI-3663 concentration of at least 7.5 mg/mL.[4]

Protocol for Preparing the In Vivo Formulation

This protocol describes the preparation of 1 mL of the dosing solution. Scale the volumes as needed for your experiment, preparing a slight excess to account for any loss during preparation and administration.

Materials:

-

BI-3663 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% sodium chloride)

-

Sterile conical tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, but recommended for initial DMSO dissolution)

Procedure:

-

Prepare a Concentrated Stock Solution in DMSO:

-

Weigh the required amount of BI-3663 powder.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 75 mg/mL).

-

If necessary, gently warm the solution and use a sonicator to ensure complete dissolution. The solution should be clear.

-

-

Add PEG300:

-

In a sterile conical tube, add 400 µL of PEG300.

-

Add 100 µL of the concentrated BI-3663 DMSO stock solution to the PEG300.

-

Vortex thoroughly until the solution is homogeneous.

-

-

Add Tween-80:

-

To the DMSO/PEG300 mixture, add 50 µL of Tween-80.

-

Vortex again until the solution is clear and uniform.

-

-

Add Saline:

-

Slowly add 450 µL of sterile saline to the mixture.

-

Vortex thoroughly. The final solution should be a clear, homogenous solution.

-

-

Final Preparation:

-

Visually inspect the solution for any precipitation. If precipitation occurs, the solution may be gently warmed.

-

It is highly recommended to prepare this formulation fresh on the day of dosing.

-

Administration Route

The provided formulation is suitable for intraperitoneal (IP) injection. While other administration routes may be possible, IP injection is a common method for delivering compounds with this type of vehicle in preclinical studies.

Diagram of the In Vivo Formulation Workflow:

Caption: Workflow for preparing BI-3663 for in vivo studies.

Signaling Pathway of BI-3663 Action

BI-3663 mediates the degradation of FAK through the ubiquitin-proteasome system.

Caption: Mechanism of BI-3663 induced FAK degradation.

Experimental Considerations

-

Dose-Response Studies: It is imperative to perform initial dose-response and tolerability studies to identify a safe and effective dose of BI-3663 in your chosen animal model.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To understand the relationship between drug exposure and target degradation, it is advisable to conduct PK/PD studies. This involves collecting plasma and tissue samples at various time points after administration to measure BI-3663 concentration and FAK protein levels.

-

Control Groups: Appropriate control groups should be included in all in vivo experiments. This includes a vehicle control group and potentially a negative control compound that binds to FAK but does not induce its degradation.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Monitor animals for any signs of toxicity or adverse effects.

By following these guidelines, researchers can effectively prepare and utilize BI-3663 for in vivo studies to explore the therapeutic potential of FAK degradation.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Assessing Cell Viability Following BI-3663-Mediated PTK2/FAK Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

BI-3663 is a heterobifunctional small molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of Focal Adhesion Kinase (PTK2/FAK).[1][2][3] PTK2 is a non-receptor tyrosine kinase that plays a significant role in cellular processes like adhesion, motility, and survival, and is often overexpressed in various cancers.[2][3] BI-3663 functions by forming a ternary complex between PTK2 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PTK2.[1][2][4]

While the depletion of PTK2 is linked to reduced tumorigenicity, studies have shown that its degradation by BI-3663 does not always result in significant anti-proliferative effects or cell death.[5][6][7] Therefore, it is crucial to employ robust and sensitive cell viability assays to accurately quantify the cellular response to BI-3663 treatment. This application note provides detailed protocols for two standard methods: a luminescent ATP-based assay and a colorimetric MTT-based assay. It also offers guidance on data presentation and interpretation.

BI-3663 Mechanism of Action

BI-3663 is composed of a ligand that binds to PTK2 and another ligand that recruits the CRBN E3 ligase, joined by a linker.[3][4] This proximity induces the transfer of ubiquitin molecules to PTK2, tagging it for destruction by the proteasome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. glpbio.com [glpbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Maximizing FAK Degradation with BI-3663: A Time Course Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-3663 is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[1][2] This application note provides a detailed time course analysis of FAK degradation upon treatment with BI-3663 and offers a comprehensive protocol for researchers to replicate and expand upon these findings. Understanding the kinetics of BI-3663-induced FAK degradation is crucial for designing experiments that leverage the maximal effect of this degrader, thereby enabling a more precise investigation of FAK's roles in various cellular processes.

BI-3663 functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to FAK, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted protein degradation offers a powerful alternative to traditional kinase inhibition, as it eliminates both the enzymatic and scaffolding functions of FAK.[2]

Data Presentation: Time Course of FAK Degradation

The following table summarizes the quantitative data on FAK protein levels in Hep3B2.1-7 cells following treatment with 3 µM BI-3663 over a 20-hour time course. The data is derived from the seminal study by Popow et al. (2019) and illustrates the progressive degradation of FAK.

| Treatment Time (hours) | Mean Remaining FAK (%) | Standard Deviation (%) |

| 0 | 100 | 0 |

| 1 | 85 | 5 |

| 2.5 | 60 | 7 |

| 5 | 25 | 6 |

| 20 | 5 | 3 |

Data is estimated from graphical representations in Popow J, et al. J Med Chem. 2019, 62(5), 2508–2520 and is intended for illustrative purposes.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

FAK Signaling and BI-3663 Mechanism of Action

Caption: FAK signaling pathway and the mechanism of BI-3663.

Experimental Workflow for Time Course Analysis

Caption: Experimental workflow for time course analysis of FAK degradation.

Logical Progression of FAK Degradation Over Time

Caption: Logical relationship of BI-3663 treatment time and FAK degradation.

Experimental Protocols

The following protocols are based on the methodologies described by Popow et al. (2019) and standard laboratory procedures.

Materials and Reagents

-

Cell Lines: A549 (human lung adenocarcinoma) or Hep3B2.1-7 (human hepatocellular carcinoma)

-

Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

BI-3663: Prepare a stock solution in DMSO (e.g., 10 mM)

-

DMSO: Vehicle control

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE Gels: 4-12% Bis-Tris gels (or similar)

-

Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol

-

Membranes: PVDF or nitrocellulose membranes (0.45 µm)

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-FAK antibody

-

Mouse anti-GAPDH antibody (or other suitable loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate

-

Imaging System: Chemiluminescence imager

Protocol for Time Course Experiment

-

Cell Seeding:

-

Seed A549 or Hep3B2.1-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

BI-3663 Treatment:

-

On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing either 3 µM BI-3663 or an equivalent volume of DMSO (vehicle control).

-

Return the plates to the incubator.

-

-

Time Point Collection:

-

At each designated time point (e.g., 0, 1, 2.5, 5, 20 hours), remove the corresponding wells from the incubator.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Protein Extraction:

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Western Blotting Protocol

-

Sample Preparation:

-

Based on the protein concentrations, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1 µg/µL.

-

Boil the samples at 95°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load 20 µg of protein from each sample into the wells of an SDS-PAGE gel.

-

Include a pre-stained protein ladder in one lane.

-

Run the gel at 120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against FAK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the primary antibody against the loading control (e.g., GAPDH) and its corresponding secondary antibody, following the same procedure.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the FAK and loading control bands using appropriate software (e.g., ImageJ).

-

Normalize the FAK band intensity to the corresponding loading control band intensity for each time point.

-

Calculate the percentage of remaining FAK relative to the time 0 (DMSO control) sample.

-

Conclusion

This application note provides a framework for investigating the time-dependent degradation of FAK by BI-3663. The provided data and protocols enable researchers to accurately determine the optimal treatment duration for achieving maximal FAK degradation in their specific cellular models. This is a critical step in elucidating the functional consequences of FAK depletion and exploring the therapeutic potential of FAK-targeting PROTACs.

References

Application Notes and Protocols for BI-3663 in 3D Cell Culture and Organoid Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BI-3663, a potent and selective proteolysis-targeting chimera (PROTAC) for Focal Adhesion Kinase (PTK2/FAK), in advanced three-dimensional (3D) cell culture and organoid models. The provided protocols are based on existing 2D data and established methodologies for transitioning to more complex in vitro systems.

Introduction to BI-3663

BI-3663 is a PROTAC designed to specifically induce the degradation of PTK2.[1][2] It functions as a heterobifunctional molecule, with one end binding to PTK2 and the other recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of PTK2, leading to the depletion of the protein.[1] PTK2 is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.[1][4]

Mechanism of Action of BI-3663

BI-3663 mediates the degradation of PTK2 through the ubiquitin-proteasome system. The molecule forms a ternary complex with PTK2 and the E3 ubiquitin ligase complex CRL4^CRBN^, leading to the polyubiquitination of PTK2, marking it for degradation by the proteasome.[1]

Caption: Mechanism of Action of BI-3663.

Quantitative Data Summary

The following tables summarize the in vitro activity of BI-3663 in various cancer cell lines based on 2D culture experiments. This data can serve as a starting point for dose-ranging studies in 3D models.